1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (CAS: 69525-80-0), commonly abbreviated as 14:0-16:0 PC or MPPC, is a highly specialized, asymmetric saturated phosphatidylcholine. Characterized by its distinct 14-carbon and 16-carbon acyl chain lengths, this lipid exhibits a tightly defined intermediate phase transition temperature (Tm) of approximately 35 °C [1]. This specific thermodynamic profile bridges the gap between highly fluid short-chain lipids and rigid long-chain lipids, making 14:0-16:0 PC a critical structural material for engineering temperature-responsive nanocarriers, artificial antigen-presenting cells, and model membrane systems that require precise phase behavior and optimal membrane fluctuations just below human physiological temperature [2].
Substituting 14:0-16:0 PC with symmetric saturated analogs like DMPC (14:0/14:0 PC) or DPPC (16:0/16:0 PC) drastically alters a formulation's thermal response and mechanical properties, leading to functional failure in temperature-sensitive applications. DMPC transitions to a liquid-disordered phase well below 37 °C (Tm = 24 °C), resulting in high membrane permeability and premature cargo leakage in vivo [1]. Conversely, DPPC remains in a rigid gel phase at physiological temperature (Tm = 41 °C), requiring heating above 41 °C to trigger release—often exceeding the optimal window for mild clinical hyperthermia [2]. The asymmetric chain structure of 14:0-16:0 PC provides a unique packing defect propensity and a finely tuned Tm of 35 °C, which is essential for maximizing membrane fluctuations at 37 °C, a feature symmetric alternatives cannot replicate.
In the design of artificial antigen-presenting cells (aAPCs), the proximity of the lipid nanocarrier's melting transition temperature (Tm) to the physiological activation temperature (37 °C) dictates efficacy. Large unilamellar vesicles (LUVs) formulated with 14:0-16:0 PC (Tm = 35 °C) achieved the highest Jurkat T-cell activation efficiency at 37 °C, significantly outperforming LUVs made from DMPC (Tm = 24 °C) or 18:0-14:0 PC (Tm = 30 °C). The 35 °C Tm of 14:0-16:0 PC maximizes membrane fluctuations and domain formation at 37 °C, facilitating optimal receptor clustering [1].
| Evidence Dimension | T-cell activation efficiency at 37 °C |
| Target Compound Data | Maximum activation peak achieved with 14:0-16:0 PC (Tm = 35 °C) |
| Comparator Or Baseline | DMPC (Tm = 24 °C) and 18:0-14:0 PC (Tm = 30 °C) showed lower activation |
| Quantified Difference | Highest activation directly correlated with the lipid whose Tm was closest to 37 °C |
| Conditions | 100 nm LUVs (70 mol% PC, 29 mol% cholesterol) incubated with Jurkat cells at 37 °C |
Procurement of 14:0-16:0 PC is essential for immunotherapy researchers engineering aAPCs, as its specific thermal profile directly dictates the mechanical signaling and activation of target cells.
Thermosensitive liposomes (TSLs) require precise control over drug leakage at 37 °C and rapid release during mild hyperthermia (39–42 °C). Formulations incorporating 14:0-16:0 PC alongside DPPC exhibit a sharp, triggered release profile. In vitro assays demonstrated that gemcitabine-loaded TSLs containing 14:0-16:0 PC released 60% of their cargo at 42 °C, compared to only a 25% baseline leakage at 37 °C. The inclusion of 14:0-16:0 PC creates targeted grain boundary defects near its melting point, accelerating permeability compared to pure DPPC liposomes, which release cargo much more slowly and at higher temperatures [1].
| Evidence Dimension | Cargo release percentage |
| Target Compound Data | 60% release at 42 °C |
| Comparator Or Baseline | 25% baseline release at 37 °C; pure DPPC requires >42 °C for comparable rapid release |
| Quantified Difference | 2.4-fold increase in drug release within the narrow 5 °C mild hyperthermia window |
| Conditions | Gemcitabine-loaded thermosensitive liposomes heated from 37 °C to 42 °C in vitro |
Enables the formulation of highly responsive localized drug delivery systems that remain stable in circulation but rapidly release cargo under clinically achievable mild hyperthermia.
For biosensor and surface-coating applications, lipids must maintain their bulk thermodynamic properties when deposited on solid substrates. Microcantilever deflection studies reveal that a pure 14:0-16:0 PC supported lipid bilayer (SLB) maintains a phase transition temperature (Tm) of 34.9 ± 0.1 °C, which perfectly matches the 35 °C Tm of free 14:0-16:0 PC vesicles. In contrast, when deposited as a single monolayer on silicon dioxide, strong electrostatic interactions shift the Tm upward to 40.8 ± 0.1 °C. This confirms that the interleaflet coupling in the 14:0-16:0 PC SLB successfully shields the outer leaflet from substrate-induced thermal distortion [1].
| Evidence Dimension | Phase transition temperature (Tm) |
| Target Compound Data | 34.9 ± 0.1 °C (Supported Lipid Bilayer) |
| Comparator Or Baseline | 40.8 ± 0.1 °C (Supported Monolayer) / 35 °C (Free Vesicles) |
| Quantified Difference | SLB maintains bulk Tm within 0.1 °C, while monolayer Tm shifts by ~6 °C |
| Conditions | Microcantilever deflection tracking of pure 14:0-16:0 PC on silicon dioxide in PBS buffer |
Validates 14:0-16:0 PC as a highly reliable baseline lipid for biosensor coatings where bilayer thermodynamic stability must accurately reflect free-membrane behavior.
In model membrane studies, asymmetric saturated PCs are often used to mimic the behavior of natural sphingomyelins (SM). Surface compressional moduli analyses demonstrate that 14:0-16:0 PC undergoes a distinct liquid-expanded to condensed phase transition that is completely eliminated at cholesterol mole fractions above 0.2. This behavior closely mirrors the sterol-induced packing elasticity changes seen in 16:0 SM, distinguishing it from unsaturated PCs (like POPC) which require significantly higher cholesterol concentrations to achieve similar liquid-ordered (LO) phase resistance to detergent solubilization [1].
| Evidence Dimension | Cholesterol mole fraction required to eliminate two-dimensional phase transition |
| Target Compound Data | >0.2 mole fraction cholesterol for 14:0-16:0 PC |
| Comparator Or Baseline | Unsaturated PCs (e.g., POPC) require higher sterol fractions; 16:0 SM behaves similarly to 14:0-16:0 PC |
| Quantified Difference | 14:0-16:0 PC achieves LO phase characteristics at >= 20 mol% cholesterol, matching saturated SMs |
| Conditions | Surface pressure versus average molecular area isotherms at 24 °C |
Crucial for formulators designing synthetic lipid rafts or liposomes requiring specific detergent resistance and lateral packing elasticity comparable to natural sphingomyelin.
14:0-16:0 PC is a critical structural component in TSL formulations designed to release chemotherapeutics under mild hyperthermia (39–42 °C). Its specific Tm of 35 °C allows it to create targeted grain boundary defects when mixed with DPPC, enabling rapid, sharp cargo release that symmetric lipids like pure DPPC cannot achieve [1].
Because the Tm of 14:0-16:0 PC (35 °C) is situated just below human physiological temperature, it provides the optimal membrane fluidity and fluctuation dynamics at 37 °C. This makes it the preferred lipid matrix for aAPCs, maximizing receptor clustering and T-cell activation efficiencies compared to more rigid or fluid lipid alternatives [2].
14:0-16:0 PC is highly suited for microcantilever and surface-plasmon resonance (SPR) biosensors. Its ability to form stable supported lipid bilayers that precisely retain their bulk thermodynamic phase transition properties (34.9 °C) ensures that sensor readings accurately reflect true membrane interactions without substrate-induced artifacts [3].
Due to its asymmetric saturated acyl chains, 14:0-16:0 PC closely mimics the cholesterol-interaction profile and in-plane elasticity of natural sphingomyelins. It is procured for biophysical assays where researchers need to replicate liquid-ordered (LO) phase behaviors without the heterogeneity of natural sphingomyelin extracts [4].